Cas no 1396881-17-6 (methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate)

methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate
- GUNDMEPXJKWDFF-UHFFFAOYSA-N
- F6237-2924
- methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate
- 1396881-17-6
- methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate
- VU0538979-1
- AKOS024541519
- methyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate
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- インチ: 1S/C17H12F3N5O3/c1-28-16(27)10-2-6-12(7-3-10)21-15(26)14-22-24-25(23-14)13-8-4-11(5-9-13)17(18,19)20/h2-9H,1H3,(H,21,26)
- InChIKey: GUNDMEPXJKWDFF-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(NC(C2=NN(C3=CC=C(C(F)(F)F)C=C3)N=N2)=O)C=C1
計算された属性
- 精确分子量: 391.08922375g/mol
- 同位素质量: 391.08922375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 561
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 99Ų
methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6237-2924-30mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-1mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-4mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-25mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-10μmol |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-5μmol |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-10mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-5mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-15mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6237-2924-100mg |
methyl 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-amido}benzoate |
1396881-17-6 | 100mg |
$248.0 | 2023-09-09 |
methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoateに関する追加情報
Professional Introduction to Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate (CAS No. 1396881-17-6)
Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate, with the CAS number 1396881-17-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoate moiety linked to a tetrazole ring. The presence of a trifluoromethyl group in the phenyl ring enhances its electronic properties and potential biological activity, making it a subject of intense study for its pharmacological implications.
The structural composition of Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate is meticulously designed to explore novel interactions with biological targets. The benzoate group is well-known for its role in various pharmacophores, contributing to the compound's solubility and stability. Meanwhile, the tetrazole ring introduces a high degree of reactivity and binding affinity, which is crucial for modulating biological pathways. This combination of features positions the compound as a promising candidate for further investigation in drug discovery.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities. Tetrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of a trifluoromethyl group into the phenyl ring further amplifies these properties by enhancing metabolic stability and lipophilicity. These attributes make Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate an intriguing molecule for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors in complex ways. The tetrazole ring can act as a hinge binder, facilitating precise interactions with biological targets. Additionally, the benzoate moiety can engage in π-stacking interactions with aromatic residues in proteins, further stabilizing the binding interface. These interactions are critical for designing molecules with high affinity and selectivity. Recent studies have demonstrated that such structural features are key to developing drugs that can effectively modulate disease-related pathways.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The presence of a trifluoromethyl group in Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate contributes to its favorable pharmacokinetic properties by improving binding affinity and reducing metabolic degradation. This feature has been widely exploited in the design of modern pharmaceuticals to enhance their efficacy and duration of action. The compound's potential to serve as a scaffold for drug discovery is further underscored by its ability to undergo functional modifications without losing its core pharmacological activity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. Molecular docking studies have been particularly valuable in understanding how Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate interacts with target proteins. These studies have revealed that the compound can bind to various enzymes and receptors with high affinity, suggesting multiple potential therapeutic applications. For instance, it has been hypothesized that this molecule could interfere with key enzymes involved in cancer cell proliferation or inflammatory responses.
The synthesis of Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrazole ring is particularly challenging due to its instability under certain conditions. However, recent improvements in synthetic methodologies have made it possible to achieve high yields and purity levels. These advancements have not only facilitated the production of this compound but also opened up new avenues for synthesizing related molecules with tailored properties.
The biological evaluation of Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-amido}benzoate has revealed several promising activities. In vitro assays have shown that the compound exhibits potent inhibitory effects on certain enzymes associated with inflammatory diseases and cancer. Additionally, preliminary animal studies have suggested that it may have neuroprotective properties by modulating neurotransmitter pathways. These findings highlight the compound's potential as a lead molecule for developing new drugs targeting these conditions.
The development of novel therapeutic agents often requires iterative optimization of molecular structures based on biological data. Methyl 4-{2-4-(trifluoromethyl)phenyl-2H-1,
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